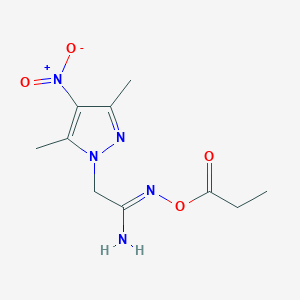![molecular formula C18H16F2N2O B10952408 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10952408.png)
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Bond Formation: The final step involves the coupling of the indole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
- 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propionamide
Uniqueness
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both fluorine atoms and the indole moiety. The fluorine atoms enhance the compound’s chemical stability and biological activity, while the indole moiety provides a versatile scaffold for various biological interactions.
Properties
Molecular Formula |
C18H16F2N2O |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16F2N2O/c1-11-5-6-16-13(9-11)12(10-22-16)7-8-21-18(23)17-14(19)3-2-4-15(17)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23) |
InChI Key |
SSOGGLHYSITOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10952331.png)
![N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10952332.png)
![4-[3-[(4-chlorophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952333.png)
![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952334.png)
![1-butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952340.png)
![Methyl 2-{[(6-methoxynaphthalen-2-yl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10952351.png)
![N-cyclopentyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952358.png)
![N-(3-acetylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10952363.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952368.png)
![N-(3,4-dimethylphenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10952370.png)
![N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952373.png)
![2-{5-[(4-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952383.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]furan-2-carboxamide](/img/structure/B10952393.png)
